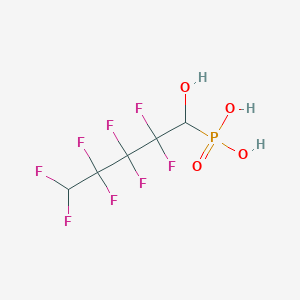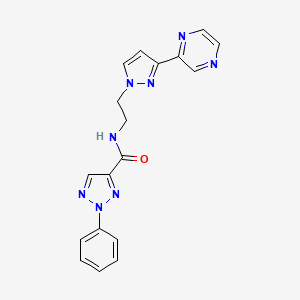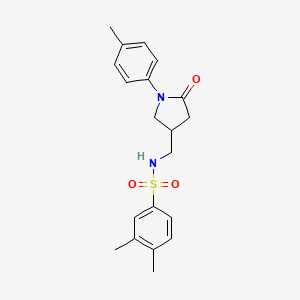
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid” is a phosphonic acid derivative with a pentyl (5-carbon) chain where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms. The presence of the phosphonic acid group (-PO(OH)2) suggests that it might have strong acidic properties and could form stable bonds with metal ions .
Molecular Structure Analysis
The compound is likely to have a linear structure with the phosphonic acid group attached to one end of the pentyl chain. The presence of fluorine atoms could significantly affect the electronic structure of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
As a phosphonic acid derivative, this compound could undergo reactions typical of carboxylic acids such as esterification and amide formation. The presence of fluorine atoms could make the compound resistant to reactions that involve breaking of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The compound is likely to be a strong acid due to the presence of the phosphonic acid group. The fluorine atoms could impart high thermal and chemical stability to the compound. It might be insoluble in water due to the presence of the fluorinated pentyl chain .Mecanismo De Acción
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls. Specifically, this compound inhibits the activity of MurA, an enzyme involved in the first step of peptidoglycan biosynthesis. This compound binds to the active site of MurA and prevents the formation of the UDP-N-acetylglucosamine-3-enolpyruvyltransferase intermediate, which is necessary for the biosynthesis of peptidoglycan.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. Additionally, this compound has been shown to have good water solubility and stability under physiological conditions. These properties make this compound a promising candidate for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is its unique fluorinated properties, which make it a useful tool for surface modification of various substrates. Additionally, this compound has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in biomedical applications. One limitation of this compound is its relatively complex synthesis method, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a prodrug for the treatment of bone diseases. Finally, this compound has potential as a surface modifier for various substrates, and further studies are needed to explore its potential in this area.
Métodos De Síntesis
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid can be synthesized through a multistep process involving the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with phosphorus trichloride, followed by treatment with sodium hydroxide. The resulting product is then treated with a suitable acid to obtain this compound. This method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has been studied for its potential applications in various fields such as material science, biotechnology, and medicinal chemistry. In material science, this compound has been used as a surface modifier for various substrates due to its unique fluorinated properties. In biotechnology, this compound has been used as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls. In medicinal chemistry, this compound has been studied for its potential as a prodrug for the treatment of bone diseases.
Safety and Hazards
Propiedades
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDTZELUHOABQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F8O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348169 |
Source


|
| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125340-51-4 |
Source


|
| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)
